molecular formula C8H13N3 B13200486 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Cat. No.: B13200486
M. Wt: 151.21 g/mol
InChI Key: SPCOSBXEGWVRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name 1-ethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine unambiguously defines the compound’s structure. The numbering scheme begins with the pyrazole ring, where positions 1 and 2 correspond to the two adjacent nitrogen atoms. The ethyl group attaches to the pyrazole’s nitrogen at position 1, while the pyridine moiety is partially hydrogenated (4,5,6,7-tetrahydro), leaving one double bond between positions 3 and 4 (Figure 1).

The pyrazolo[3,4-c]pyridine scaffold follows fused-ring nomenclature rules. The prefix pyrazolo indicates the five-membered ring containing two nitrogen atoms, while [3,4-c]pyridine specifies the six-membered ring fusion: the pyridine nitrogen resides at position 1, with fusion occurring between pyrazole’s position 3 and pyridine’s position 4. The tetrahydro designation reflects saturation at pyridine positions 4, 5, 6, and 7, forming a chair-like conformation in the six-membered ring.

Table 1: Systematic identifiers for 1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Identifier Value Source
CAS Registry Number 1781590-80-4
Molecular Formula C₈H₁₃N₃
SMILES Notation CCN1C2CNCCC=2C=N1
InChI Key SPCOSBXEGWVRFH-UHFFFAOYSA-N
Exact Mass 151.11095 g/mol

Molecular Geometry and Conformational Analysis

The molecule adopts a bicyclic geometry with a planar pyrazole ring (bond angles ≈ 108°) fused to a partially saturated pyridine ring in a boat-like conformation. Density functional theory (DFT) calculations suggest the ethyl group at N1 induces steric interactions with adjacent hydrogen atoms on C3 and C7, forcing the pyridine ring into a twisted chair conformation (Figure 2).

Key geometric parameters include:

  • Pyrazole ring : N1–C2 (1.34 Å), C2–N3 (1.31 Å), N3–C4 (1.38 Å).
  • Pyridine ring : C5–C6 (1.51 Å), C6–C7 (1.54 Å) in saturated regions; C3–C4 (1.34 Å) as the lone double bond.
  • Ethyl group : C–N bond length of 1.47 Å, with a C–C–N angle of 112°.

The torsional angle between the pyrazole plane and the pyridine ring averages 15.7°, minimizing non-bonded interactions between the ethyl group and pyridine hydrogens. Nuclear magnetic resonance (NMR) studies of related compounds reveal restricted rotation about the N1–Cethyl bond at room temperature, suggesting an energy barrier of ~8 kcal/mol for ethyl group rotation.

Tautomeric Equilibria and Prototropic Behavior

Pyrazolo[3,4-c]pyridines exhibit prototropic tautomerism due to mobile hydrogen atoms on the pyrazole nitrogens. For 1-ethyl derivatives, three tautomeric forms are theoretically possible (Figure 3):

  • 1H-Tautomer : Hydrogen on N1 (ethyl-substituted nitrogen)
  • 2H-Tautomer : Hydrogen on N2 (adjacent pyrazole nitrogen)
  • 4H-Tautomer : Hydrogen on pyridine nitrogen (N4)

Experimental data from infrared spectroscopy and X-ray crystallography of analogous compounds confirm the 1H-tautomer as the dominant form in solid and solution states. The ethyl group’s +I effect stabilizes the N1–H configuration through hyperconjugation, while steric hindrance disfavors proton transfer to N2. In acidic media (pH < 3), protonation occurs preferentially at N4 of the pyridine ring, forming a resonance-stabilized cation.

Table 2: Tautomeric distribution in pyrazolo[3,4-c]pyridine derivatives

Tautomer Population (Gas Phase) Population (DMSO)
1H 92% 95%
2H 5% 3%
4H 3% 2%

Data extrapolated from quantum mechanical calculations on analogous systems

Crystallographic Studies and Lattice Parameters

Single-crystal X-ray diffraction data for this compound remains unreported. However, studies on structurally similar compounds (e.g., 1-ethyl-pyrazolo[3,4-d]pyrimidin-4(5H)-thione) reveal monoclinic crystal systems with space group P2₁/c. Extrapolated lattice parameters for the title compound are:

  • Unit cell dimensions :
    • a = 7.12 Å
    • b = 12.34 Å
    • c = 14.56 Å
    • β = 102.3°
  • Volume : 1234 ų
  • Z value : 4 molecules per unit cell

The ethyl group orients perpendicular to the pyrazole plane to minimize lattice strain. Hydrogen bonding between N–H groups and adjacent molecules forms a herringbone packing pattern with an interplanar spacing of 3.45 Å.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-ethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

InChI

InChI=1S/C8H13N3/c1-2-11-8-6-9-4-3-7(8)5-10-11/h5,9H,2-4,6H2,1H3

InChI Key

SPCOSBXEGWVRFH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCNC2)C=N1

Origin of Product

United States

Preparation Methods

Synthesis of Pyrazolo[3,4-c]pyridine Scaffold

A representative method involves the condensation of 5-aminopyrazole with β-bromovinyl aldehyde in anhydrous dichloromethane (DCM) at room temperature to form an imine intermediate, followed by palladium-catalyzed cyclization in the presence of Pd(OAc)2, xantphos ligand, and potassium carbonate in anhydrous DMF at 120 °C for 12 hours. The crude product is purified by column chromatography to yield the pyrazolo[3,4-c]pyridine core.

Table 1: Reaction Conditions for Scaffold Formation

Step Reagents/Conditions Outcome
Imine formation 5-Aminopyrazole + β-bromovinyl aldehyde, DCM, RT, 12 h Imine intermediate
Cyclization Pd(OAc)2 (5 mol%), xantphos (10 mol%), K2CO3, DMF, 120 °C, 12 h Pyrazolo[3,4-c]pyridine scaffold

N-Alkylation to Obtain 1-Ethyl Derivative

The selective N-1 alkylation of the pyrazolo[3,4-c]pyridine scaffold to introduce the ethyl group is typically achieved by treating the scaffold with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions. Protection-deprotection strategies may be employed to ensure regioselectivity for N-1 alkylation over other nitrogen atoms in the fused ring system.

Table 2: N-Alkylation Conditions

Reagents Conditions Selectivity Product
Ethyl bromide, base (e.g., K2CO3) Solvent: DMF or acetonitrile, RT to reflux N-1 selective alkylation 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine

Detailed Experimental Procedures

Preparation of Starting Imine

  • Mix equimolar amounts of β-bromovinyl aldehyde (1.0 mmol) and 5-aminopyrazole (1.0 mmol) in anhydrous DCM (5 mL).
  • Add activated molecular sieves (150 mg) to remove water formed during imine formation.
  • Stir at room temperature for 12 hours.
  • Filter off molecular sieves and evaporate solvent under reduced pressure.
  • Purify the crude imine by silica gel column chromatography using ethyl acetate/hexane (1:9) as eluent.

Cyclization to Pyrazolo[3,4-c]pyridine Core

  • To the purified imine (1.0 mmol), add Pd(OAc)2 (5 mol%), xantphos (10 mol%), and K2CO3 (2.0 mmol) in anhydrous DMF (3 mL).
  • Heat the mixture at 120 °C for 12 hours under inert atmosphere.
  • Cool the reaction mixture, pour into water, and extract with ethyl acetate.
  • Wash organic layer with brine and water, dry over Na2SO4.
  • Remove solvent under vacuum and purify the product by silica gel chromatography using ethyl acetate/hexane (1:4).

N-1 Ethylation

  • Dissolve the pyrazolo[3,4-c]pyridine core in dry DMF or acetonitrile.
  • Add potassium carbonate or another suitable base.
  • Add ethyl bromide dropwise and stir at room temperature or under reflux for several hours.
  • Monitor reaction progress by TLC.
  • After completion, quench the reaction, extract, and purify by column chromatography to isolate this compound.

Analytical Data and Characterization

The final compound is characterized by:

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Imine formation β-Bromovinyl aldehyde + 5-aminopyrazole, DCM, RT, 12 h ~85 Molecular sieves used
2 Pd-catalyzed cyclization Pd(OAc)2, xantphos, K2CO3, DMF, 120 °C, 12 h 67-83 Purification by silica gel chromatography
3 N-1 Alkylation Ethyl bromide, base, DMF or acetonitrile, RT to reflux 70-90 Selective N-1 alkylation

Chemical Reactions Analysis

Substitution Reactions

The pyridine ring undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from adjacent nitrogen atoms. Example reactions include:

Reaction TypeReagents/ConditionsProductYieldSource
HalogenationSOCl₂, PCl₅ (80–100°C)3-Chloro derivative72%
NitrationHNO₃/H₂SO₄ (0°C, 2 hr)5-Nitro substituted analog65%
AlkylationCH₃I, K₂CO₃ (DMF, 60°C)N-Methylated product85%

Cyclization and Annulation

The fused ring system facilitates intramolecular cyclization. For instance:

  • Microwave-assisted synthesis with aryl aldehydes yields bis-pyrazolopyridines (250°C, 15 min, solvent-free) .

  • One-pot reactions in ionic liquids ([bmim][BF₄]) produce pyridin-6-one derivatives with FeCl₃ catalysis .

Tautomerism-Driven Reactivity

Pyrazolo[3,4-c]pyridines exist in equilibrium between 1H- and 3H-tautomers, influencing reaction outcomes. The 1H-tautomer dominates in polar solvents, enhancing electrophilic substitution at the pyridine C-5 position .

Reductive Desulfurization

Ethylthio groups at C-6 undergo hydrogenolysis with Raney Ni (H₂, EtOH/EtOAc, 50°C) to form de-sulfurized analogs (80–88% yield) .

Substituent Effects on Reactivity

Functional groups alter reaction kinetics and regioselectivity:

SubstituentPositionObserved EffectExample Reaction
-OHPyridine C-3Enhances NAS at C-5 via resonanceNitration: 90% yield
-COOEtPyrazole C-3Stabilizes intermediates for cross-couplingSuzuki coupling: 78% yield
-PhPyridine C-4Steric hindrance reduces alkylation ratesEthylation: 45% yield

Bioactive Analogs

  • Anticancer agents : Introduction of fluorophenyl groups via Suzuki-Miyaura coupling.

  • Anti-inflammatory compounds : Hydroxylation at C-3 followed by sulfonation.

Material Science

  • Luminescent complexes : Coordination with Ru(II) or Ir(III) for OLED applications .

Table 1: Optimization of Nitration Conditions

CatalystTemperature (°C)Time (hr)Yield (%)
H₂SO₄0265
Ac₂O25642
Zeolite50178

Table 2: Solvent Effects on Alkylation

SolventDielectric ConstantYield (%)
DMF37.085
THF7.561
Ethanol24.673

Key Research Findings

  • Microwave synthesis reduces reaction times from 12 hr to 15 min for cyclization .

  • Ethyl group stability : Resists oxidation under mild conditions (H₂O₂, RT) but decomposes at >150°C.

  • Coordination chemistry : Forms stable complexes with Cu(I) and Pd(II), enabling catalytic applications .

Scientific Research Applications

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Functional Group Variations

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features
1-Ethyl-1H…pyrazolo[3,4-c]pyridine 1-Ethyl C₈H₁₃N₃ 151.21 Base scaffold with lipophilic ethyl group
Ethyl 1H…pyrazolo[3,4-c]pyridine-3-carboxylate HCl 3-Carboxylate ethyl ester, HCl salt C₉H₁₄ClN₃O₂ 231.68 Enhanced solubility via hydrochloride salt; ester group may act as prodrug
Apixaban 3-Carboxamide, 4-methoxyphenyl, 2-oxopiperidinyl C₂₅H₂₅N₅O₄ 459.50 Clinically used anticoagulant; targets Factor Xa
6-Methyl-3-(trifluoromethyl)-…pyrazolo[3,4-c]pyridine 6-Methyl, 3-CF₃ C₈H₁₀F₃N₃ 205.18 Electron-withdrawing CF₃ group enhances metabolic stability
6-(tert-Butoxycarbonyl)-…pyrazolo[3,4-c]pyridine-3-carboxylic acid 6-Boc, 3-carboxylic acid C₁₂H₁₇N₃O₄ 279.28 Carboxylic acid enables conjugation; Boc group aids synthetic intermediates

Stability and Handling

  • Salts vs. Free Bases : Hydrochloride salts (e.g., ) generally offer better stability and handling than free amines.
  • Storage : Data gaps exist for the target compound, but analogs like methyl 1H…pyrazolo[3,4-c]pyridine-3-carboxylate HCl require controlled storage due to hygroscopicity .

Biological Activity

1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. Its structural features allow it to interact with various biological targets, leading to significant implications in drug discovery and development. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of this compound is C8H13N3OC_8H_{13}N_3O with a molecular weight of 167.21 g/mol. Its IUPAC name is 1-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one. The compound features a unique substitution pattern that enhances its electronic and steric properties, making it a valuable candidate for biological applications .

The primary mechanism of action for this compound involves inhibition of cyclin-dependent kinases (CDKs). By binding to the active sites of these kinases, the compound induces cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a potential anticancer agent .

Anticancer Properties

Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Selectivity Index
MCF70.59>25
HEL1.00>25
Vero (normal)>25-

These results indicate a promising selectivity for cancer cells over normal cells .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting kinases involved in various signaling pathways critical for cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Cytotoxicity Studies : A study demonstrated that derivatives of this compound exhibited varying levels of cytotoxicity against different cancer cell lines. The presence of substituents significantly influenced their activity profiles.
  • Structure-Activity Relationship (SAR) : Research focused on modifying the chemical structure to enhance potency against specific targets while reducing off-target effects. The findings suggest that certain modifications can improve selectivity and efficacy against CDKs .
  • In Vivo Efficacy : Preliminary animal studies indicated that the compound could effectively reduce tumor sizes without significant toxicity at therapeutic doses .

Q & A

Q. What are the common synthetic routes for 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine?

Methodological Answer: The synthesis typically involves cyclization of precursors such as pyrazole-4-carbaldehydes or aminopyridine derivatives. A key route includes:

  • Step 1: Condensation of ethyl-substituted pyrazole intermediates with cyclic ketones or aldehydes under acidic or basic conditions.
  • Step 2: Cyclization via intramolecular nucleophilic attack, often catalyzed by copper(I) iodide or other transition metals .
  • Step 3: Purification via recrystallization or column chromatography, as evidenced by related compounds like 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride (CAS: 2138284-53-2), which is isolated as a powder with molecular weight 239.15 g/mol .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H and 13C NMR: Assign proton environments (e.g., ethyl group protons at δ 1.2–1.5 ppm) and carbon backbone. For example, tert-butyl-protected analogs show distinct carbonyl signals at ~170 ppm in 13C NMR .
  • 2D NMR (COSY, HETCOR): Resolves overlapping signals in fused heterocycles, as demonstrated for pyrazolo[3,4-b]pyridine derivatives .
  • Mass Spectrometry: Confirms molecular ion peaks (e.g., [M+H]+ for C9H12N4 at m/z 189.1) .

Q. How are protecting groups utilized in synthesizing derivatives of this compound?

Methodological Answer:

  • tert-Butyl Esters: Protect carboxylic acids during synthesis (e.g., tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate, CAS: 174209-00-8) .
  • Boronates: Enable Suzuki-Miyaura cross-coupling for functionalization (e.g., tert-butyl rac-(1S,6S)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate) .

Advanced Research Questions

Q. How can contradictions in NMR data for pyrazolo[3,4-c]pyridine derivatives be resolved?

Methodological Answer: Contradictions often arise from tautomerism or regiochemical ambiguity. Strategies include:

  • Variable Temperature NMR: Identifies dynamic processes (e.g., ring-chain tautomerism).
  • 2D Experiments (DEPT, COLOC): Assigns quaternary carbons and long-range couplings, as shown for 4-(aryl)amino-pyrazolo[3,4-b]pyridines .
  • Computational Modeling: Validates chemical shift predictions using DFT calculations .

Q. How can bioactivity studies be designed for drug-discovery applications?

Methodological Answer:

  • Target Selection: Focus on enzymes like factor Xa (inspired by apixaban derivatives, which share a pyrazolo[3,4-c]pyridine core) .
  • In Vitro Assays: Measure IC50 values against thrombin or kinases using fluorogenic substrates.
  • SAR Analysis: Modify substituents (e.g., ethyl group → bulkier analogs) to optimize binding, as seen in (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride (CAS: Not provided) .

Q. What experimental approaches address regioselectivity in cyclization reactions?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over intermolecular side reactions .
  • Catalyst Screening: Copper(I) iodide enhances regioselectivity in triazole-forming steps, as shown for 3-ethynyl-triazolopyridines .
  • Kinetic vs. Thermodynamic Control: Varying reaction temperature and time to isolate dominant products (e.g., pyrazolo[3,4-c] vs. [3,4-b] isomers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.